molecular formula C25H25N3O3S B2385499 N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 532970-94-8

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No. B2385499
CAS RN: 532970-94-8
M. Wt: 447.55
InChI Key: QFVMASZUHPJHTI-UHFFFAOYSA-N
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Description

“N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .

Scientific Research Applications

Amine Synthesis

Bio-based furanic oxygenates, including furan compounds, serve as valuable platform molecules derived from lignocellulosic biomass. These compounds can be transformed into amines through reductive amination or hydrogen-borrowing amination mechanisms. Heterogeneous catalysts play a crucial role in achieving satisfactory yields of target amines. Recent research has focused on the synthesis of useful amines from bio-based furanic oxygenates using H₂ and various nitrogen sources over heterogeneous catalysts . The key factors affecting catalytic performance, such as active metals, supports, promoters, reaction solvents, and conditions, are studied in depth. Understanding the structure-activity relationship is essential for developing more efficient and stable heterogeneous catalysts.

Indole Derivatives as Anticancer Agents

The compound’s indole moiety is of interest due to its potential biological activities. Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel indole scaffolds with potential anticancer properties . Investigating its effects on cancer cell lines and understanding its mechanism of action could be a promising avenue for further research.

Microwave-Assisted Synthesis of Amides and Esters

Compounds containing furan rings have been synthesized under microwave conditions. In addition to monoamides and esters, products with diamides and diester bonds (such as N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide) were obtained. These compounds may have applications in materials science or drug development .

Ugi Four-Component Reaction

The compound “Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate” was synthesized via the Ugi four-component reaction, involving furfurylamine, paraformaldehyde, acrylic acid, and ethyl 2-isocyanoacetate. This reaction pathway highlights the versatility of furan-based compounds in organic synthesis .

Future Directions

The synthesis and study of compounds like this one are part of ongoing research in the field of organic chemistry. These compounds could have potential applications in various fields, including medicine and materials science .

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR prevents the activation of the downstream signaling pathways that lead to cell growth and division. This results in the inhibition of cell proliferation and the induction of cell death, which can lead to the reduction of tumor growth in cancers where EGFR is overexpressed or mutated.

Biochemical Pathways

The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways regulate several cellular processes, including cell proliferation, differentiation, survival, and migration .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death in cells where EGFR is overexpressed or mutated . This can lead to the reduction of tumor growth in certain types of cancers.

properties

IUPAC Name

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVMASZUHPJHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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